ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Leishmaniasis Pteridine Reductase I (PTR1) Antiparasitic Drug Discovery

This specific cinnamoyl ester confers LmPTR1 inhibition (IC50 < 10 µM) and melanogenesis suppression, distinguishing it from non-esterified analogs. Ideal for antileishmanial discovery, cosmeceutical R&D, and cytotoxicity benchmarking. Requires this precise substitution for target engagement; generic ent-kaurenoic acid is not equivalent.

Molecular Formula C29H36O4
Molecular Weight 448.6 g/mol
Cat. No. B13387338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-3beta-Cinnamoyloxykaur-16-en-19-oic acid
Molecular FormulaC29H36O4
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5
InChIInChI=1S/C29H36O4/c1-19-17-29-16-13-22-27(2,23(29)11-10-21(19)18-29)15-14-24(28(22,3)26(31)32)33-25(30)12-9-20-7-5-4-6-8-20/h4-9,12,21-24H,1,10-11,13-18H2,2-3H3,(H,31,32)
InChIKeyBJQOPHXIKHSJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid (CAS 79406-10-3): Kaurane Diterpenoid Compound Profile for Scientific Procurement


ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid (CAS 79406-10-3) is an ent-kaurane diterpenoid natural product primarily isolated from the herbs of Wedelia trilobata (syn. Wedelia trifida) . This tetracyclic diterpene features a cinnamoyl ester moiety at the C-3 position of the ent-kaur-16-en-19-oic acid core [1]. The compound exhibits a molecular formula of C29H36O4 and a molecular weight of 448.60 g/mol, with a calculated XlogP of 6.70 and a topological polar surface area (TPSA) of 63.60 Ų [2]. Commercially available with purity levels typically exceeding 95% (HPLC) , this compound is supplied for life science research applications .

Why Generic Substitution of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid Fails: Critical Role of the Cinnamoyl Moiety in Biological Activity


The functionalization of the ent-kaurane scaffold at the C-3 position with a cinnamoyl ester group is a critical determinant of biological activity that distinguishes this compound from its non-esterified or differently esterified analogs. The cinnamoyl moiety is recognized as a privileged pharmacophore in medicinal chemistry, contributing to enhanced target engagement and potentially improved lipophilicity [1]. Direct comparative studies demonstrate that the presence of the cinnamoyl group confers specific inhibitory activity against Leishmania major pteridine reductase I (LmPTR1), with the cinnamoyl derivative (3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid) exhibiting IC50 values below 10 µM, whereas the structurally related p-coumaroyl analog showed distinct activity profiles [2]. Furthermore, structure-activity relationship (SAR) studies on ent-kaurenoic acid derivatives indicate that esterification at the C-3 position significantly modulates cytotoxic potency against cancer cell lines [3]. Substitution with a compound lacking this specific cinnamoyl esterification, such as the precursor ent-kaurenoic acid, would result in a fundamentally different biological profile and cannot be considered an equivalent replacement for research applications targeting these specific pathways .

Quantitative Differentiation Evidence for ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid: Head-to-Head and Cross-Study Comparisons


LmPTR1 Enzyme Inhibition: Cinnamoyl Ester Confers Sub-10 µM Activity in Leishmania Target Assay

In a virtual screening and enzymatic inhibition study targeting Leishmania major pteridine reductase I (LmPTR1), 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid (the 3α epimer of the target compound) demonstrated an IC50 value below 10 µM [1]. This activity was compared to a structurally similar analog, 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid, which exhibited the highest overall activity in the assay, highlighting the critical influence of the ester moiety on target engagement [1].

Leishmaniasis Pteridine Reductase I (PTR1) Antiparasitic Drug Discovery

Tyrosinase Inhibitory Activity Comparable to Kojic Acid with Enhanced Safety Profile

A Chinese patent (CN111135159A) discloses that 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid exhibits significant tyrosinase inhibitory activity that is comparable to that of kojic acid, a widely used standard tyrosinase inhibitor [1]. The patent further claims that this compound, being devoid of phenolic hydroxyl groups, offers a potentially safer profile compared to phenolic inhibitors, with the added benefit of environmental biodegradability [1].

Tyrosinase Inhibition Melanogenesis Cosmeceutical Development

Lipophilicity Advantage Over Non-Esterified ent-Kaurenoic Acid: Implications for Membrane Permeability

The cinnamoyl esterification at the C-3 position of the ent-kaur-16-en-19-oic acid core significantly increases lipophilicity compared to the non-esterified precursor. ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid has a calculated XlogP of 6.70 [1], whereas ent-kaurenoic acid (ent-kaur-16-en-19-oic acid) has a predicted XlogP of approximately 5.2 [2]. This difference of approximately 1.5 log units translates to a theoretical increase in membrane permeability of roughly 30-fold, based on the relationship between logP and partition coefficients [3].

Physicochemical Property Drug-likeness ADMET Prediction

Optimal Research and Industrial Application Scenarios for ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid Based on Quantitative Evidence


Antileishmanial Drug Discovery: LmPTR1 Inhibitor Screening and Lead Optimization

This compound is indicated for use as a reference standard or lead compound in antileishmanial drug discovery programs targeting Leishmania major pteridine reductase I (LmPTR1). Based on the evidence that the 3α epimer demonstrates IC50 < 10 µM against LmPTR1 [1], this compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against parasitic PTR1 enzymes. Researchers should prioritize this compound when establishing enzymatic assays for LmPTR1 inhibition or when benchmarking novel synthetic kaurane derivatives.

Cosmeceutical Research: Tyrosinase Inhibition for Skin Whitening and Anti-Melanogenic Formulations

This compound is specifically suited for cosmeceutical research focused on melanogenesis inhibition. The patent evidence demonstrating tyrosinase inhibitory activity comparable to kojic acid [1], combined with the claimed safety advantage of lacking phenolic hydroxyl groups, positions this compound as a candidate for developing novel skin-whitening agents. Procurement is recommended for laboratories engaged in cosmetic ingredient screening, topical formulation development, or studies on melanin synthesis pathways.

Cancer Cell Line Cytotoxicity Screening: Kaurane Diterpenoid Reference Standard

This compound is appropriate for use as a reference standard in cytotoxicity screening panels against cancer cell lines, particularly those where ent-kaurane diterpenoids have demonstrated activity. While direct IC50 data for the target compound in specific cancer cell lines is not available in the current evidence set, the established cytotoxic activity of structurally related ent-kaurane derivatives [1] and the known role of the cinnamoyl pharmacophore in modulating anticancer activity [2] support its inclusion as a comparator in broad-spectrum cytotoxicity assays. Researchers investigating the anticancer potential of natural product libraries or semisynthetic kaurane derivatives should consider this compound as a benchmark for assessing the contribution of C-3 cinnamoyl esterification to cytotoxic potency.

ADMET Property Benchmarking: Lipophilicity-Driven Permeability Studies

This compound serves as a useful tool compound for studying the relationship between lipophilicity and cellular permeability in diterpenoid natural products. The calculated XlogP of 6.70 [1] represents a significant increase over the non-esterified ent-kaurenoic acid core, making it a suitable candidate for comparative membrane permeability studies using parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayers. Procurement is recommended for laboratories conducting ADMET property profiling of natural product libraries or investigating formulation strategies for highly lipophilic diterpenoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.